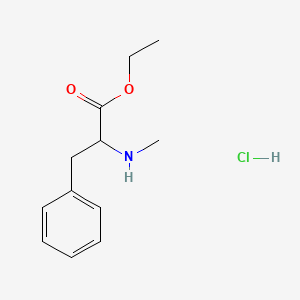

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFIEOKYIHLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride typically involves the reaction of ethyl 3-phenylpropanoate with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the production of fine chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-Ethyl 2-(isopropylamino)-3-phenylpropanoate

- Structure: Differs by the substitution of the methylamino group with an isopropylamino (-NHCH(CH₃)₂) group.

- Synthesis : Prepared via catalytic β-C–H carbonylation of L-phenylalanine ethyl ester hydrochloride, yielding 84% purity after Kugelrohr distillation .

- Key Difference : The bulkier isopropyl group reduces solubility in polar solvents compared to the methyl-substituted analogue.

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride

- Structure: Lacks the methyl group on the amino moiety, making it a primary amine derivative.

- Stereochemical Impact : The (R)-configuration is critical for enantioselective synthesis; its methyl-substituted counterpart may exhibit altered receptor binding in chiral environments .

Pharmacologically Relevant Derivatives

2-[2-(Methylamino)ethyl]pyridine Dihydrochloride (Betahistine Hydrochloride)

- Structure: A pyridine-containing derivative with a methylaminoethyl chain.

- Purity : Pharmacopeial standards require 99.0–101.0% purity, highlighting its therapeutic importance in vestibular disorder treatment .

- Contrast : Unlike the ester-containing target compound, betahistine’s pyridine ring and dihydrochloride form enhance water solubility and ionic interactions .

Ethyl S-2-diisopropylaminoethyl Methylphosphonothiolate Hydrochloride

- Structure: A phosphonothiolate ester with a diisopropylaminoethyl group.

- Applications: Used in organophosphate research; the phosphonothiolate group confers reactivity distinct from the carboxylic ester in the target compound .

Impurities and Byproducts

Imp. D(EP) as Hydrochloride (1-[(1RS)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride)

- Structure: Cyclohexanol backbone with methoxyphenyl and methylamino groups.

- Role: A common impurity in pharmaceutical synthesis, emphasizing the need for rigorous purification when working with methylamino-substituted intermediates .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemistry: The (R)-configuration in ethyl 2-amino-3-phenylpropanoate hydrochloride is crucial for enzymatic recognition in drug synthesis, whereas methyl substitution may alter metabolic stability .

- Synthetic Efficiency: The 84% yield of (S)-ethyl 2-(isopropylamino)-3-phenylpropanoate underscores the efficacy of catalytic carbonylation for β-lactam precursors .

- Regulatory Considerations : Impurities like Imp. D(EP) (with methoxyphenyl groups) necessitate advanced analytical methods (e.g., HPLC) to ensure compliance with pharmacopeial standards .

Biological Activity

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. The compound features an ethyl ester group, a methylamino group, and a phenylpropanoate structure, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter receptors and enzymes, leading to diverse physiological effects. Specifically, the compound may influence:

- Neurotransmitter Receptors : Potentially acting on dopaminergic and adrenergic receptors.

- Enzymatic Activity : Inhibiting or activating specific enzymes involved in metabolic pathways.

Pharmacological Applications

Research indicates potential pharmacological applications in various fields:

- Neurology : Investigated for its effects on neurological disorders.

- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory cytokines, similar to other compounds that target the NF-κB pathway .

- Antimicrobial Activity : Preliminary studies have shown efficacy against certain pathogens.

Case Studies and Research Findings

- In Vitro Studies : A study assessed the compound's effect on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated notable activity with an IC value indicating effective inhibition of parasite growth .

- Cytokine Inhibition : In experiments involving lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells, this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential use in treating inflammatory conditions .

- Cell Permeability Studies : Research highlighted the importance of cell permeability in the compound's ability to inhibit cytokine production effectively. Enhanced transport across cell membranes was linked to increased biological activity .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with structurally similar compounds:

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| Ethyl 2-(methylamino)-3-phenylpropanoate | Modulates neurotransmitter receptors | Anti-inflammatory, neuroprotective |

| Amphetamine | Increases dopamine release | Stimulant effects |

| Methamphetamine | Potent CNS stimulant | High addiction potential |

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. Current data indicate moderate toxicity levels; however, comprehensive toxicological studies are necessary to ascertain its safety profile for human use .

Q & A

Q. What are the critical reaction conditions for synthesizing Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride with high yield?

The synthesis typically involves multi-step reactions requiring precise control of temperature (e.g., 0–5°C for exothermic steps), pH adjustments (neutral to mildly acidic conditions), and reaction time optimization (12–24 hours for completion). For example, purification via precipitation using HCl in diethyl ether achieves yields up to 72% in similar compounds . Key intermediates may require protection of amino groups to prevent side reactions .

Q. Which analytical techniques are recommended for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) with UV detection are standard for structural validation. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemical ambiguities . For hydrochloride salts, ion chromatography ensures chloride content compliance .

Q. How does the hydrochloride form enhance the compound’s suitability for biological studies?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) and stability by reducing hygroscopicity and preventing degradation under ambient conditions. This is critical for in vitro assays requiring physiological pH (7.4) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Combine molecular docking simulations (e.g., using AutoDock Vina) with in vitro binding assays (e.g., fluorescence polarization) to validate target interactions. For instance, fluorophenyl moieties in analogous compounds show enhanced binding affinity to serotonin receptors, which can be cross-validated via mutagenesis studies .

Q. How can researchers optimize purification to minimize by-products in large-scale synthesis?

Continuous flow reactors reduce side reactions by maintaining consistent temperature and mixing. Post-synthesis, gradient elution in preparative HPLC (C18 columns, acetonitrile/water mobile phase) isolates the target compound with >98% purity. Recrystallization in ethanol/water mixtures further removes hydrophobic impurities .

Q. What methodologies validate impurity profiling in pharmaceutical formulations containing this compound?

Use pharmacopeial reference standards (e.g., EP/ICH guidelines) and hyphenated techniques like LC-MS/MS to detect and quantify impurities at ≤0.1% levels. For example, ethylphenidate hydrochloride analogs require monitoring of ester hydrolysis by-products during stability testing .

Q. How do stereochemical variations impact pharmacological activity, and how is enantiomeric purity assessed?

The (2R,3S) configuration in related compounds shows 10-fold higher receptor binding than enantiomers. Chiral HPLC (Chiralpak IA column) or capillary electrophoresis resolves enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity .

Q. What experimental designs are effective for stability studies under accelerated storage conditions?

Conduct stress testing at 40°C/75% relative humidity (ICH Q1A guidelines) over 6 months. Monitor degradation via UPLC-UV and identify products using high-resolution MS. For hydrolytically sensitive esters, lyophilization or nitrogen-blanketed storage is recommended .

Methodological Notes

- Synthesis Optimization : Reaction scalability is limited by exothermic side reactions; adiabatic calorimetry is advised for safety .

- Biological Assays : Use phosphate-buffered saline (PBS) for solubility-dependent assays to avoid precipitation artifacts .

- Data Contradictions : Cross-validate NMR spectra with computational tools (e.g., ACD/Labs) to distinguish stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.